molecular formula C17H15NO B3023742 3'-Cyano-3-(4-methylphenyl)propiophenone CAS No. 898768-55-3

3'-Cyano-3-(4-methylphenyl)propiophenone

Cat. No.: B3023742
CAS No.: 898768-55-3
M. Wt: 249.31 g/mol
InChI Key: WQXDIRFAWSJZST-UHFFFAOYSA-N
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Description

General Context of Propiophenone (B1677668) Derivatives as Advanced Synthetic Intermediates

Propiophenone derivatives are widely recognized as versatile building blocks in the synthesis of more complex molecules. ontosight.ai Their utility stems from the reactivity of the carbonyl group and the adjacent alpha-protons, which allow for a variety of chemical transformations. These derivatives are key intermediates in the preparation of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and neuroprotective compounds. ontosight.aiontosight.ai For instance, they are precursors to compounds like phenmetrazine, an appetite suppressant. wikipedia.org The synthesis of various heterocyclic compounds also relies on propiophenone intermediates. The general structure of propiophenone allows for substitutions on the phenyl ring and the ethyl chain, leading to a wide range of reactivity and potential applications. A series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities, demonstrating their potential in developing new treatments for diabetes. nih.gov

Academic Significance of Cyano-Substituted Ketones in Organic Synthesis

The presence of a cyano group (–C≡N) in a ketone, as seen in 3'-Cyano-3-(4-methylphenyl)propiophenone, imparts unique chemical properties that are of great interest in organic synthesis. Cyano-substituted ketones, particularly β-cyano ketones, are valuable synthetic intermediates. rsc.orgresearchgate.net The cyano group is a strong electron-withdrawing group, which can influence the reactivity of the molecule. It can also be converted into various other functional groups, such as amines, carboxylic acids, and amides, making it a versatile handle for further molecular elaboration. researchgate.net

The synthesis of β-cyano ketones can be achieved through methods like the conjugate addition of cyanide to α,β-unsaturated carbonyl compounds. rsc.org A notable development in this area is the "cyano-borrowing reaction," a nickel-catalyzed process that allows for the direct conversion of cyanohydrins and aldehydes or ketones into β-cyano ketones with high atom economy. rsc.orgresearchgate.net These cyano-substituted ketones are precursors to various heterocyclic compounds and have been used in the synthesis of biologically active molecules. researchgate.netnih.gov

Role of Phenyl-Substituted Propiophenones in Contemporary Molecular Design

The phenyl group in propiophenone and its derivatives plays a crucial role in their application in contemporary molecular design, particularly in the field of drug discovery. nih.gov The aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The substitution pattern on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity and pharmacokinetic profile.

In drug design, the phenyl ketone motif is found in numerous bioactive compounds. nih.gov For example, phenylpropiophenone derivatives have been investigated as potential anticancer agents. nih.gov The strategic placement of substituents on the phenyl ring can lead to enhanced potency and selectivity for a particular biological target. Computational methods are often employed to predict the effect of different substitution patterns, aiding in the rational design of new therapeutic agents. nih.govnih.gov The design of novel phenyl ketone derivatives with specific biological activities, such as modulating oxidoreductase activity for the treatment of nonalcoholic fatty liver disease, highlights the importance of this structural motif in medicinal chemistry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(4-methylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-5-7-14(8-6-13)9-10-17(19)16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXDIRFAWSJZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644113
Record name 3-[3-(4-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-55-3
Record name 3-[3-(4-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of 3 Cyano 3 4 Methylphenyl Propiophenone Analogs

Mechanistic Investigations of Ketone Functionalization

The ketone moiety is a versatile functional group, and its reactivity is centered on the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens. scilit.comresearchgate.net Transition metal-catalyzed reactions, in particular, have become an indispensable tool for the functionalization of ketones. scilit.comresearchgate.net

Carbonyl Reactivity and Alpha-Position Transformations (e.g., Halogenation, Amination)

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses heightened reactivity due to the ability of the carbonyl to stabilize an adjacent negative charge. This allows for the formation of enol or enolate intermediates, which are key to many alpha-position transformations. pressbooks.publibretexts.org

Halogenation: The introduction of a halogen (Cl, Br, I) at the α-position can proceed via different mechanisms depending on the reaction conditions. pressbooks.pubfiveable.me

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone first tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the halogen. This mechanism typically results in the substitution of only one α-hydrogen. pressbooks.pubyoutube.com The introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus preventing subsequent halogenations. pressbooks.pub

Base-Promoted Halogenation : Under basic conditions, a proton is abstracted from the α-carbon to form an enolate ion. The enolate then attacks the halogen. pressbooks.pub Unlike the acid-catalyzed process, this reaction is difficult to stop at monosubstitution. The inductive electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster. pressbooks.publibretexts.org This often leads to the replacement of all available α-hydrogens. pressbooks.pub

Table 1: Comparison of Acid-Catalyzed vs. Base-Promoted α-Halogenation of Ketones
FeatureAcid-Catalyzed HalogenationBase-Promoted Halogenation
Key IntermediateEnolEnolate
StoichiometryCatalytic amount of acidStoichiometric amount of base (promoted)
Extent of ReactionTypically results in monohalogenation. pressbooks.pubOften leads to polyhalogenation. pressbooks.publibretexts.org
Rate of Subsequent HalogenationSlower than the firstFaster than the first. pressbooks.pub

Amination: The direct introduction of a nitrogen-based functional group at the α-position of a ketone is a valuable transformation for the synthesis of important organic molecules like α-amino ketones. researchgate.netnih.gov Modern methods have been developed to achieve this transformation efficiently. For instance, copper(II) bromide has been used to catalyze the direct α-amination of ketones with amines. organic-chemistry.org This process is thought to proceed through the in-situ generation of an α-bromo ketone, which is then displaced by the amine nucleophile. organic-chemistry.org Other approaches involve the α-amination of ketones with sulfonamides using an iron catalyst, which avoids pre-functionalization of the substrates. organic-chemistry.org

Radical Pathways in Ketone and Nitrile Chemistry

Free radical reactions offer alternative pathways for functionalizing molecules containing ketone and nitrile groups. Radicals can be generated at the α-carbon of ketones or can interact with the nitrile group. An atom transfer radical addition (ATRA) of simple nitriles and ketones to alkynes has been developed as a practical method for forming β,γ-unsaturated compounds. acs.org

In reactions involving carbohydrate nitriles, a carbon-centered radical generated near a cyano group can undergo an internal addition to the nitrile, leading to the formation of a new ring system. libretexts.org This cyclization is followed by the abstraction of a hydrogen atom to yield an imine, which can then be hydrolyzed to the corresponding carbonyl compound. libretexts.org This demonstrates the capacity of the nitrile group to participate in radical cyclization cascades.

Reactivity of the Cyano Group in Substituted Aromatic and Ketone Systems

The cyano, or nitrile (−C≡N), group is a strongly polarized functional group that significantly influences a molecule's reactivity. pressbooks.publibretexts.org It is highly electron-withdrawing, which impacts the properties of the attached aromatic ring. fiveable.me

Electrophilic and Nucleophilic Character of Nitrile Functionalities

The nitrile group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile.

Electrophilic Character : Due to the high electronegativity of nitrogen, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.orgwikipedia.org This reactivity is analogous to that of a carbonyl carbon. pressbooks.pub A classic example is the reaction with organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents. chemistrysteps.com The nucleophilic carbon of the organometallic reagent adds to the electrophilic nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comfiveable.me

Nucleophilic Character : While the lone pair electrons on the sp-hybridized nitrogen are less basic than those in amines, the nitrile group can act as a nucleophile under certain conditions. libretexts.org In the Ritter reaction, for instance, the nitrile's nitrogen atom attacks a carbocation, which is typically generated from an alkene or an alcohol in a strong acid. chemistrysteps.com This process activates the nitrile for subsequent attack by water, ultimately leading to the formation of an N-substituted amide after tautomerization of an imidic acid intermediate. chemistrysteps.com

Table 2: Dual Reactivity of the Nitrile Functional Group
RoleDescriptionExample ReactionKey Intermediate
ElectrophileThe electrophilic carbon is attacked by a nucleophile. pressbooks.publibretexts.orgGrignard ReactionImine anion
NucleophileThe nitrogen lone pair attacks an electrophile (e.g., a carbocation). chemistrysteps.comRitter ReactionN-Alkylnitrilium ion

Cyanation as a C-H Functionalization Strategy

Cyanation via C-H functionalization is a modern and efficient strategy for the synthesis of aryl nitriles. This approach avoids the need for pre-functionalized starting materials, such as aryl halides. acs.org Transition metals are often employed to catalyze the direct conversion of a C-H bond to a C-CN bond. For example, a copper-catalyzed method has been developed for the cyanation of heterocycles using ethyl(ethoxymethylene)cyanoacetate as a non-toxic cyanating agent. rsc.org Similarly, nickel catalysis has been used for the C-H cyanation of aromatic compounds via arylthianthrenium salts, a process that involves the formation of aryl radicals. acs.org These methods provide a direct route to structures containing the cyano-aromatic motif found in 3'-Cyano-3-(4-methylphenyl)propiophenone.

Aromatic Ring Reactivity and Directed Functionalization

The two aromatic rings in this compound have different substitution patterns, leading to distinct reactivity profiles, particularly in electrophilic aromatic substitution (EAS) reactions. The substituents on a ring determine its reactivity compared to benzene (B151609) (activation or deactivation) and the position of the incoming electrophile (directing effects). libretexts.orglibretexts.orgnumberanalytics.com

3'-Cyano Phenyl Ring : This ring is substituted with two electron-withdrawing groups (EWGs): the cyano group and the propiophenone (B1677668) carbonyl group. libretexts.org Both groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through resonance and inductive effects. libretexts.orglibretexts.org As deactivating groups, they both act as meta-directors. numberanalytics.com Their combined influence strongly deactivates this ring and directs any incoming electrophiles to the positions meta to both substituents.

4-Methylphenyl Ring : This ring is substituted with an electron-donating group (EDG), the methyl group (-CH₃). The methyl group is an activating substituent that increases the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. numberanalytics.com

Beyond classical electrophilic substitution, modern synthetic methods allow for functionalization directed by existing groups on the molecule. The ketone's carbonyl group, for instance, can act as a directing group in transition metal-catalyzed C-H functionalization. scilit.comresearchgate.net This strategy enables the selective functionalization of otherwise unreactive C-H bonds, such as those at the ortho or even remote meta positions of the aromatic ring to which the ketone is attached. researchgate.netrsc.orgrsc.org This directed functionalization provides a powerful tool for modifying complex aromatic ketones with high precision.

Substitution Patterns and Their Influence on Reaction Outcomes

The reactivity of this compound and its analogs is fundamentally governed by the electronic and steric nature of the substituents on its two aromatic rings. The propiophenone core possesses two key sites for substitution: the phenyl ring attached to the carbonyl group (the benzoyl moiety) and the phenyl ring at the 3-position of the propane (B168953) chain.

The benzoyl moiety of the parent compound features a cyano (-CN) group at the 3' (meta) position. The cyano group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the aromatic ring. youtube.comlibretexts.org Consequently, the benzene ring of the benzoyl group is significantly deactivated towards electrophilic aromatic substitution. Any electrophilic attack on this ring would be directed to the positions meta to the cyano group (positions 5' and to a lesser extent, the sterically hindered 1' position). youtube.com

Conversely, the phenyl ring at the 3-position bears a methyl (-CH3) group at the 4 (para) position. The methyl group is an electron-donating group primarily through an inductive effect, which enriches the electron density of the aromatic ring. stpeters.co.in This activating effect makes the p-methylphenyl ring more susceptible to electrophilic attack compared to an unsubstituted benzene ring. The methyl group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho (2 and 6) and para (4, which is already substituted) to itself. stpeters.co.in

The interplay of these electronic effects profoundly influences the outcomes of various reactions. For instance, in reactions involving electrophilic addition to the carbonyl group, the electron-withdrawing cyano group on the benzoyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The following table summarizes the expected influence of various substituents on the reactivity of this compound analogs:

Substituent GroupPositionElectronic EffectInfluence on Reaction Outcomes
Cyano (-CN)3'- (meta) on Benzoyl RingStrong Electron-WithdrawingDeactivates the benzoyl ring towards electrophilic substitution; directs incoming electrophiles to the meta position. Increases the electrophilicity of the carbonyl carbon.
Methyl (-CH3)4- (para) on 3-Phenyl RingElectron-DonatingActivates the 3-phenyl ring towards electrophilic substitution; directs incoming electrophiles to the ortho positions.
Nitro (-NO2)VariesStrong Electron-WithdrawingSimilar to the cyano group, deactivates the substituted ring and directs to the meta position.
Methoxy (-OCH3)VariesStrong Electron-DonatingActivates the substituted ring and directs to the ortho and para positions.
Halogens (-F, -Cl, -Br)VariesInductively Electron-Withdrawing, Resonance Electron-DonatingDeactivates the ring but directs to the ortho and para positions. libretexts.org

Regioselectivity in Aryl Ketone Transformations

The term regioselectivity refers to the preference for a chemical reaction to occur at one particular site over another. In the context of this compound and its analogs, regioselectivity is a key consideration in transformations involving the aryl ketone functionality and the two aromatic rings.

Electrophilic Aromatic Substitution:

As previously discussed, the directing effects of the substituents largely control the regioselectivity of electrophilic aromatic substitution reactions.

On the Benzoyl Ring: The deactivating, meta-directing cyano group ensures that any electrophilic substitution will predominantly occur at the 5'-position. youtube.com

On the 3-Phenyl Ring: The activating, ortho-, para-directing methyl group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6 on that ring). stpeters.co.in

This differential reactivity allows for selective modification of one aromatic ring over the other. For example, under carefully controlled conditions, it might be possible to achieve electrophilic substitution on the more activated p-methylphenyl ring while leaving the deactivated 3-cyanobenzoyl ring intact.

Reactions at the Carbonyl Group:

The ketone functional group is a primary site for a variety of transformations, including reduction, oxidation, and addition reactions. The regioselectivity in these reactions is often influenced by the electronic environment and steric accessibility of the carbonyl carbon and the adjacent α-carbons.

For instance, in the case of nucleophilic addition to the carbonyl group, the primary factor determining regioselectivity is the electrophilicity of the carbonyl carbon itself. The electron-withdrawing nature of the 3'-cyano group enhances this electrophilicity, making it a favorable site for nucleophilic attack.

In reactions such as enolate formation, which involves the deprotonation of an α-carbon, the presence of two different α-carbons (the methylene (B1212753) group of the propane chain and the methyl group if it were an acetophenone) would raise questions of regioselectivity. In the case of this compound, the methylene protons are adjacent to both the carbonyl group and the 3-(4-methylphenyl) group, influencing their acidity.

The following table outlines the predicted regioselectivity for key transformations of the aryl ketone:

Reaction TypeReagentsPredicted Regioselective OutcomeRationale
Electrophilic NitrationHNO3, H2SO4Substitution on the 4-methylphenyl ring at the positions ortho to the methyl group.The 4-methylphenyl ring is activated by the electron-donating methyl group, while the 3-cyanobenzoyl ring is deactivated.
Friedel-Crafts AcylationAcyl Chloride, AlCl3Acylation on the 4-methylphenyl ring at the positions ortho to the methyl group.Similar to nitration, the reaction will favor the more electron-rich aromatic ring.
Nucleophilic Addition (e.g., Grignard Reaction)RMgXAddition to the carbonyl carbon.The carbonyl carbon is the most electrophilic site in the molecule.
Reduction of KetoneNaBH4, LiAlH4Reduction of the carbonyl group to a secondary alcohol.These reagents are selective for the reduction of ketones and aldehydes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic compounds, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

¹H and ¹³C NMR Analysis of Propiophenone (B1677668) Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the foundational data for mapping the structure of 3'-Cyano-3-(4-methylphenyl)propiophenone. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, the position of each proton and carbon atom can be determined.

In the ¹H NMR spectrum, the protons of the methylene (B1212753) (-CH₂-) groups adjacent to the carbonyl and the phenyl ring would typically appear as complex multiplets, often as an A₂B₂ system, in the range of 3.0-3.5 ppm. The methyl protons of the 4-methylphenyl group would present as a sharp singlet around 2.3 ppm. The aromatic protons would resonate in the downfield region (approximately 7.1-8.2 ppm), with their specific splitting patterns dictated by the substitution on the two phenyl rings.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is characteristically found far downfield, typically in the range of 195-200 ppm. The cyano group's carbon atom would appear around 118 ppm. The carbons of the two aromatic rings would generate a series of signals between 128 and 145 ppm, with quaternary carbons often showing weaker signals. The aliphatic carbons of the propane (B168953) chain would be observed in the upfield region, typically between 30 and 45 ppm, while the methyl carbon of the tolyl group would resonate at approximately 21 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (on tolyl group) ~2.3 Singlet
-CH₂- (adjacent to tolyl) ~3.1 Triplet
-CH₂- (adjacent to C=O) ~3.3 Triplet
Aromatic-H (tolyl group) ~7.1-7.3 Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₃ (on tolyl group) ~21
-CH₂- (adjacent to tolyl) ~30
-CH₂- (adjacent to C=O) ~45
-C≡N ~118
Aromatic C-H ~128-135
Aromatic C (quaternary) ~136-145

Advanced 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the propiophenone backbone, as well as between neighboring protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the methylene groups and the aromatic C-H bonds by linking the proton signals to their corresponding carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis and Intermediate Detection

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture before they are introduced into the mass spectrometer. In the context of the synthesis of this compound, these methods are invaluable for monitoring the reaction progress, identifying any impurities, and detecting reaction intermediates. This allows for the optimization of reaction conditions and ensures the purity of the final product.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound (C₁₇H₁₅NO). The exact mass can be used to confirm that the synthesized compound has the correct molecular formula, distinguishing it from other potential isomers.

A primary fragmentation pathway for propiophenone derivatives involves cleavage at the alpha-position to the carbonyl group. For the target molecule, this would likely lead to the formation of a benzoyl cation derivative and a substituted benzyl (B1604629) radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
249 [M]⁺ (Molecular Ion)
130 [COC₆H₄CN]⁺
119 [CH₂C₆H₄CH₃]⁺
105 [C₆H₄CH₃]⁺
102 [C₆H₄CN]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The Infrared (IR) spectrum is used to identify the characteristic vibrational frequencies of specific bonds. For this compound, the most prominent absorption bands would be:

A strong, sharp peak for the carbonyl (C=O) stretch, typically appearing around 1690 cm⁻¹.

A medium intensity, sharp peak for the cyano (C≡N) stretch, expected in the range of 2220-2240 cm⁻¹.

Absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.

Bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C bond stretching.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Cyano (C≡N) Stretch 2220 - 2240
Carbonyl (C=O) Stretch ~1690

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Propiophenone derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. The presence of the aromatic rings and the carbonyl group creates a conjugated system. The cyano group acts as an electron-withdrawing group, and the methyl group is weakly electron-donating, which can influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The more intense π → π* transition is expected to occur in the range of 240-280 nm, while the weaker n → π* transition of the carbonyl group would appear at a longer wavelength, typically between 300-330 nm.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to detail its solid-state molecular structure, including parameters such as crystal system, space group, unit cell dimensions, and key intermolecular interactions.

Despite a thorough review, no specific single-crystal X-ray diffraction data for this compound has been publicly reported.

It is important to distinguish this compound from a structurally similar, unsaturated analogue, 3′-cyano-4-methylchalcone, for which crystallographic data is available. The key structural difference is that the propiophenone possesses a saturated three-carbon propanoyl chain, whereas the chalcone (B49325) features an α,β-unsaturated prop-2-enoyl chain. Due to this difference in saturation, the crystallographic data for the chalcone derivative cannot be substituted to accurately represent the solid-state conformation and packing of this compound.

Therefore, the detailed solid-state architecture of this compound, which can only be definitively determined through X-ray crystallography, remains unelucidated in published scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic behavior and structural characteristics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on 3'-Cyano-3-(4-methylphenyl)propiophenone would focus on determining its ground-state properties, such as optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic energy, and the distribution of electron density.

Functionals like B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed to calculate these properties. The resulting data provides a precise three-dimensional model of the molecule and insights into its thermodynamic stability. For instance, DFT calculations can reveal the planarity of the phenyl rings and the orientation of the cyano and carbonyl groups, which are crucial for understanding its interactions.

Table 1: Representative Calculated Ground State Properties from a Hypothetical DFT Study This table is illustrative of the type of data obtained from DFT calculations and is not based on published experimental data for this specific molecule.

PropertyCalculated Value
Total Energy (Hartree)-938.5
Dipole Moment (Debye)3.45
C=O Bond Length (Å)1.22
C≡N Bond Length (Å)1.16

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. While more computationally demanding than DFT, they can provide benchmark data for molecular geometry and energy. For this compound, ab initio calculations would serve to confirm the geometric parameters obtained from DFT and provide a more accurate total energy value. These calculations are crucial for constructing a precise potential energy surface, which is essential for studying reaction dynamics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the presence of electron-withdrawing groups (cyano and carbonyl) and electron-donating groups (methyl) influences the energies of these orbitals. FMO analysis would precisely quantify this gap, offering predictions about its stability.

Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative of the type of data obtained from FMO analysis and is not based on published experimental data for this specific molecule.

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. The ESP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as primary sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atoms of the aromatic rings. This visual representation provides intuitive insights into the molecule's reactivity and intermolecular interaction patterns.

Mechanistic Elucidation via Computational Modeling

Molecular Dynamics Simulations for Conformational and Interaction Studies

Similarly, specific molecular dynamics (MD) simulations focused on this compound are not found in the reviewed literature. MD simulations are powerful tools for exploring the conformational landscape of a molecule and studying its interactions with other molecules, such as solvents or biological macromolecules, over time.

While MD simulations have been applied to various cyano-containing molecules, such as cyano-biphenyl dimers and other organic compounds, to understand their behavior in different environments, this level of investigation has not been specifically reported for this compound. nih.gov

A typical molecular dynamics study for this compound would provide insights into:

Conformational Preferences: Identifying the most stable conformations of the molecule in different environments.

Solvation Effects: Understanding how the solvent structure is affected by the solute and vice versa.

Intermolecular Interactions: Analyzing the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern its behavior in condensed phases.

The lack of such specific computational data highlights a gap in the current scientific knowledge regarding the detailed molecular behavior of this compound. Future computational studies would be invaluable for elucidating its chemical and physical properties at a molecular level.

Structure Reactivity and Structure Function Relationships in Substituted Propiophenones

Impact of Cyano Substitution on Propiophenone (B1677668) Reactivity and Electronic Properties

The presence of a cyano (-C≡N) group on the benzoyl ring of the propiophenone scaffold significantly influences the molecule's electronic properties and reactivity. The cyano group is a potent electron-withdrawing group, exerting its effect through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M). nih.gov

The inductive effect arises from the high electronegativity of the nitrogen atom, which polarizes the carbon-nitrogen triple bond and, by extension, the sigma bonds of the aromatic ring, pulling electron density away from the carbonyl group. youtube.com The resonance effect involves the delocalization of pi-electrons from the aromatic ring onto the cyano group. When positioned at the meta-position (as in 3'-cyano), the cyano group primarily exerts its strong -I effect, making the entire benzoyl moiety more electron-deficient. wikipedia.org

This electron withdrawal has a profound impact on the reactivity of the carbonyl group. The carbonyl carbon in ketones is inherently electrophilic due to the polarization of the C=O bond. By withdrawing electron density from the phenyl ring, the meta-cyano group intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity. ncert.nic.in This heightened electrophilicity makes the propiophenone more susceptible to nucleophilic attack. youtube.com For instance, in reactions like cyanohydrin formation or Grignard reactions, 3'-cyano-substituted propiophenones are expected to be more reactive than unsubstituted propiophenone.

The quantitative impact of substituents on the electronic nature of an aromatic ring can be estimated using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group. The meta-cyano group has a significantly positive Hammett constant (σ_m), reflecting its strong electron-withdrawing nature. stenutz.eu

Table 1: Hammett Constants (σm) for Various Substituents

SubstituentHammett Constant (σm)Electronic Effect
-N(CH₃)₂ (Dimethylamino)-0.21Strongly Donating
-OCH₃ (Methoxy)+0.12Donating
-CH₃ (Methyl)-0.07Weakly Donating
-H (Hydrogen)0.00Reference
-Cl (Chloro)+0.37Withdrawing
-Br (Bromo)+0.40Withdrawing
-CN (Cyano)+0.62Strongly Withdrawing
-NO₂ (Nitro)+0.71Very Strongly Withdrawing

Data sourced from Hammett substituent constant tables. stenutz.eu

Role of the 4-Methylphenyl Group in Modulating Chemical Behavior and Selectivity

The 3-(4-methylphenyl) group, also known as a p-tolyl group, plays a crucial role in modulating the chemical behavior of the molecule through both electronic and steric effects. wikipedia.org This group is attached to the β-carbon of the propiophenone chain.

Electronically, the methyl group at the para-position of the phenyl ring is weakly electron-donating. It exerts a positive inductive effect (+I) and a hyperconjugation effect, which pushes electron density into the aromatic ring. This electron-donating nature slightly reduces the electrophilicity of the benzylic carbon (the C3 of the propiophenone chain), potentially influencing reactions that involve this position. However, compared to the strong electron-withdrawing effect of the cyano group on the other ring, the electronic contribution of the p-tolyl group is more subtle.

The more significant contribution of the 4-methylphenyl group is its steric bulk. wikipedia.org Steric effects are nonbonding interactions that influence the shape and reactivity of molecules. The spatial arrangement of the tolyl group can hinder the approach of reactants to nearby reactive sites, thereby influencing the selectivity of chemical reactions. wikipedia.org For example, in nucleophilic additions to the carbonyl group, the bulky tolyl group at the β-position can influence the diastereoselectivity of the reaction by favoring the approach of the nucleophile from the less sterically hindered face of the molecule. youtube.com This steric hindrance can be a critical factor in controlling the formation of specific stereoisomers. researchgate.net

Table 2: Electronic and Steric Parameters of Phenyl and Substituted Phenyl Groups

GroupElectronic EffectRelative Steric BulkPotential Impact
PhenylNeutral (Reference)ModerateBaseline reactivity and selectivity
4-Methylphenyl (p-Tolyl)Electron-donating (+I, Hyperconjugation)IncreasedDirects incoming groups away, can enhance diastereoselectivity
4-Methoxyphenyl (p-Anisyl)Electron-donating (+M > -I)IncreasedStrong electronic effect, similar steric bulk to tolyl
4-ChlorophenylElectron-withdrawing (-I > +M)Similar to PhenylPrimarily electronic influence
2-Methylphenyl (o-Tolyl)Electron-donating (+I, Hyperconjugation)Significantly IncreasedStrong steric hindrance near the point of attachment

Stereochemical Aspects and Their Influence on Chemical Transformations

Stereochemistry is a fundamental aspect of the chemical properties of 3'-Cyano-3-(4-methylphenyl)propiophenone. The molecule possesses a chiral center at the carbon atom in the 3-position (the β-carbon), which is bonded to four different groups: the 4-methylphenyl group, the benzoyl group, a hydrogen atom, and the methyl group of the ethyl chain. Consequently, the compound can exist as a pair of enantiomers, (R)-3'-Cyano-3-(4-methylphenyl)propiophenone and (S)-3'-Cyano-3-(4-methylphenyl)propiophenone.

The presence of this pre-existing stereocenter has significant implications for its chemical transformations. lumenlearning.com Any reaction that creates a new stereocenter in the molecule will lead to the formation of diastereomers, which have different physical properties and can often be separated. libretexts.org

A prime example is the reduction of the ketone functionality. The carbonyl carbon is trigonal planar, and a reducing agent (e.g., sodium borohydride) can attack from either the re or the si face. libretexts.org Since the molecule is already chiral, these two faces are diastereotopic. Attack from one face will lead to one diastereomer, while attack from the other face will produce the other diastereomer. The bulky 3-(4-methylphenyl) group will likely direct the incoming nucleophile to the less hindered face, resulting in a diastereoselective reaction where one diastereomer is formed in excess. researchgate.netinflibnet.ac.in

For instance, the reduction of the ketone would yield a new chiral center at the C1 position, resulting in (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R) stereoisomers of the corresponding alcohol. Starting with a single enantiomer of the ketone, say the (R)-enantiomer, would lead to the formation of two diastereomers: (1R, 3R) and (1S, 3R).

Table 3: Potential Stereochemical Outcomes of Ketone Reduction

Starting Material EnantiomerAttack FaceProduct DiastereomerRelationship
(R)-3'-Cyano-3-(4-methylphenyl)propiophenonere face(1S, 3R)-AlcoholDiastereomers
si face(1R, 3R)-Alcohol
(S)-3'-Cyano-3-(4-methylphenyl)propiophenonere face(1S, 3S)-AlcoholDiastereomers
si face(1R, 3S)-Alcohol

Quantitative Structure-Property Relationship (QSPR) Studies in Propiophenone Analogues

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. researchgate.net This approach is invaluable for predicting the properties of new, unsynthesized molecules, thereby guiding rational drug design and materials science. dergipark.org.tr

For a series of propiophenone analogues, a QSPR model could be developed to predict properties such as reaction rates, equilibrium constants, or chromatographic retention times. The process involves several key steps:

Data Set Compilation : A dataset of propiophenone analogues with experimentally measured property values is collected.

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. wiley.com These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors : Hammett constants, dipole moment, HOMO/LUMO energies.

Steric Descriptors : Molar refractivity, van der Waals volume, Taft's steric parameter (Es).

Topological Descriptors : Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors : LogP (octanol-water partition coefficient).

Model Development : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the property of interest (dependent variable). nih.gov

Model Validation : The predictive power of the model is rigorously tested using statistical techniques like cross-validation and by using an external set of compounds not included in the model development.

For example, a QSPR model to predict the rate of a nucleophilic addition reaction to various substituted propiophenones might take the form:

log(k) = c₀ + c₁σ + c₂E_s + c₃logP

Where k is the reaction rate constant, σ is the Hammett constant of the benzoyl substituent, E_s is a steric parameter for the group at the 3-position, logP is the hydrophobicity, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Table 4: Hypothetical Data for a QSPR Study on Propiophenone Analogues

Compound AnalogueProperty (log k)Electronic Descriptor (σ)Steric Descriptor (Es)Hydrophobicity (logP)
3'-Nitro-3-phenylpropiophenone-3.5+0.71-0.383.2
This compound-4.1+0.62-0.853.8
3'-Chloro-3-phenylpropiophenone-4.3+0.37-0.383.7
Propiophenone-5.00.000.002.5
3'-Methoxy-3-phenylpropiophenone-5.2+0.12-0.383.1

Note: The property and descriptor values in this table are illustrative and intended to demonstrate the QSPR concept.

Synthetic Utility and Building Block Potential of 3 Cyano 3 4 Methylphenyl Propiophenone

The Compound as a Precursor in Multi--Step Organic Synthesis

3'-Cyano-3-(4-methylphenyl)propiophenone is a versatile organic molecule that holds significant potential as a precursor in multi-step organic synthesis. Its unique structure, featuring a reactive ketone, a cyano group, and a propiophenone (B1677668) backbone, allows for a variety of chemical transformations. This makes it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. The strategic placement of its functional groups enables chemists to build intricate molecular architectures through sequential reactions.

The propiophenone core can be readily transformed into other functional groups, serving as a linchpin in synthetic sequences. For instance, the ketone functionality can undergo reduction to an alcohol, which can then be further modified. Alternatively, it can be a site for nucleophilic addition or condensation reactions. The presence of the cyano group offers another point of modification, as it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. The aromatic rings in the molecule also provide sites for electrophilic substitution reactions, allowing for the introduction of additional functional groups and further diversification of the molecular structure.

The following table outlines some potential transformations of this compound in multi-step synthesis, based on the reactivity of its functional groups:

Functional GroupPotential TransformationReagents and ConditionsResulting Functional Group
KetoneReductionNaBH₄, MeOHSecondary Alcohol
KetoneGrignard ReactionR-MgBr, THFTertiary Alcohol
KetoneWittig ReactionPh₃P=CHR, THFAlkene
KetoneReductive AminationR-NH₂, NaBH₃CNAmine
Cyano GroupHydrolysis (Acidic)H₂SO₄, H₂O, heatCarboxylic Acid
Cyano GroupHydrolysis (Basic)NaOH, H₂O, heatCarboxylate Salt
Cyano GroupReductionLiAlH₄, THFPrimary Amine
Aromatic RingNitrationHNO₃, H₂SO₄Nitroarene
Aromatic RingHalogenationBr₂, FeBr₃Bromoarene

These transformations highlight the compound's role as a flexible building block, enabling the construction of a diverse array of organic molecules.

Derivatization Strategies for Expanding Molecular Complexity from the Propiophenone Scaffold

The propiophenone scaffold of this compound provides a robust framework for the systematic expansion of molecular complexity. Derivatization strategies can target the ketone, the cyano group, or the aromatic rings, allowing for the generation of a library of analogs with diverse functionalities and stereochemical arrangements.

One common strategy involves the α-functionalization of the ketone. The methylene (B1212753) group adjacent to the carbonyl can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. For example, alkylation with alkyl halides introduces new carbon-carbon bonds, while acylation with acid chlorides or anhydrides yields β-dicarbonyl compounds. These derivatives can then undergo further transformations, such as intramolecular cyclizations, to create more elaborate ring systems.

Another powerful derivatization approach focuses on the modification of the cyano group. As mentioned, it can be converted into a carboxylic acid, amide, or amine. These functional groups are themselves versatile handles for further synthetic manipulations. For instance, the carboxylic acid can be esterified or converted to an acid chloride, which can then react with a wide range of nucleophiles. The amine can be acylated, alkylated, or used in the formation of imines and enamines.

Furthermore, the aromatic rings of the propiophenone scaffold are amenable to electrophilic aromatic substitution reactions. This allows for the introduction of substituents such as nitro, halogen, or alkyl groups, which can modulate the electronic properties and steric profile of the molecule. These substituted derivatives can then be used in cross-coupling reactions, such as Suzuki or Heck couplings, to build even more complex molecular architectures.

The following table summarizes some key derivatization strategies for the this compound scaffold:

Target SiteDerivatization ReactionReagentsProduct Type
α-Carbon to KetoneAlkylationLDA, R-Xα-Alkyl Ketone
α-Carbon to KetoneAldol (B89426) CondensationAldehyde, Baseα,β-Unsaturated Ketone
Ketone CarbonylKnoevenagel CondensationActive Methylene Compound, BaseSubstituted Alkene
Cyano GroupRitter Reactiont-BuOH, H₂SO₄N-tert-Butyl Amide
Aromatic RingFriedel-Crafts AcylationRCOCl, AlCl₃Acylated Aromatic Ring

These strategies underscore the potential of this compound as a starting point for the generation of diverse and complex molecules for various applications in chemical research.

Applications in the Synthesis of Chemically Significant Scaffolds and Analogsjocpr.comrsc.org

The structural features of this compound make it a valuable precursor for the synthesis of various chemically significant scaffolds and their analogs, particularly heterocyclic systems that are prevalent in medicinal chemistry and materials science. jocpr.comrsc.org The presence of both a ketone and a cyano group in a 1,3-relationship (after a conceptual condensation step) allows for the construction of a variety of five- and six-membered rings through cyclization reactions with appropriate binucleophilic reagents.

One of the most promising applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a class of nitrogen-containing heterocycles with a wide range of biological activities. pnrjournal.com The propiophenone can be first converted to a chalcone-like α,β-unsaturated ketone via an aldol condensation. ijper.orgnih.gov This intermediate can then undergo a cyclocondensation reaction with urea, thiourea, or guanidine (B92328) to furnish the corresponding pyrimidine (B1678525), dihydropyrimidine, or aminopyrimidine derivatives. pnrjournal.com The cyano group can either be retained in the final product or participate in the cyclization, leading to different substitution patterns on the pyrimidine ring.

Similarly, the propiophenone scaffold can be utilized for the synthesis of substituted pyridines. The Kröhnke pyridine (B92270) synthesis, for example, involves the reaction of an α,β-unsaturated ketone with a pyridinium (B92312) ylide. wikipedia.org By first transforming the propiophenone into a suitable α,β-unsaturated ketone, this methodology could be applied to generate highly functionalized pyridine derivatives. The cyano group would offer an additional handle for further modifications of the resulting pyridine scaffold.

Furthermore, the 1,3-dicarbonyl-like nature of derivatives of this compound makes it a potential precursor for the synthesis of pyrazoles. rsc.orgnih.gov Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings, which are another important class of heterocycles with diverse pharmacological properties. youtube.commdpi.com The specific substitution pattern on the resulting pyrazole would depend on the reaction conditions and the nature of the hydrazine reagent used.

The table below provides an overview of the potential applications of this compound in the synthesis of significant chemical scaffolds:

Target ScaffoldSynthetic ApproachKey IntermediatesPotential Significance
PyrimidinesCyclocondensationα,β-Unsaturated Ketone (Chalcone)Biologically active compounds
PyridinesKröhnke Pyridine Synthesisα,β-Unsaturated KetoneLigands, Pharmaceuticals
PyrazolesCyclocondensation1,3-Diketone analogAgrochemicals, Pharmaceuticals
QuinolinesFriedländer Annulation2-Aminobenzaldehyde derivativeDyes, Catalysts, Pharmaceuticals

Q & A

Basic Question: What synthetic methodologies are most effective for preparing 3'-Cyano-3-(4-methylphenyl)propiophenone?

Answer:
The synthesis of this compound typically involves electrophilic substitution and condensation reactions. A common approach is the condensation of aromatic aldehydes with 3-oxo-propionitriles under basic conditions, followed by functional group modifications. For example, electrophilic attack using phenylisothiocyanate and subsequent reaction with chloroacetyl chloride can yield thiazolidinone intermediates, which are precursors to cyano-substituted propiophenones . Optimization of reaction conditions (e.g., base strength, solvent polarity) is critical to avoid side products like over-alkylation.

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the positions of the cyano and methylphenyl groups by analyzing chemical shifts (e.g., cyano groups deshield adjacent protons).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities.
    Cross-validation using multiple techniques is essential to address discrepancies, such as residual solvent peaks in NMR conflicting with HPLC purity data .

Advanced Question: How do substrate concentration and reaction temperature influence enantioselective synthesis of this compound?

Answer:
Studies on propiophenone derivatives (e.g., asymmetric reduction using Rhodococcus mucilaginosa cells) show that:

  • Substrate Concentration : Higher concentrations (≥16.7 mM) may inhibit enzyme activity due to substrate toxicity. Optimal conversion occurs at 10–13.3 mM .
  • Temperature : Moderate temperatures (25–30°C) balance reaction rate and enzyme stability. For example, at 25°C, enantiomeric excess (ee) of >90% is achievable for (S)-propiophenone derivatives .
    For this compound, similar optimization is required, with adjustments for steric effects from the cyano group.

Advanced Question: What strategies resolve contradictions in stereochemical assignments for derivatives of this compound?

Answer:
Discrepancies in stereochemical data (e.g., conflicting NOESY vs. X-ray crystallography results) can arise from dynamic molecular conformations. Strategies include:

  • X-ray Diffraction : Definitive confirmation of absolute configuration.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental NMR coupling constants.
  • Chiral Chromatography : Use of chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and validate ee values .

Advanced Question: How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing cyano group at the 3'-position deactivates the aromatic ring, directing electrophilic attacks to the 4-methylphenyl ring. For example:

  • Suzuki-Miyaura Coupling : The 4-methylphenyl group’s electron-donating methyl enhances reactivity with aryl boronic acids.
  • Cyano Stability : Under basic conditions, the cyano group may hydrolyze to carboxylic acids, requiring inert atmospheres or low-temperature protocols .

Basic Question: What safety protocols are critical when handling this compound?

Answer:
While specific toxicity data for this compound is limited, analogous propiophenones require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers at 2–8°C to prevent degradation.
    Safety data from structurally related compounds (e.g., 4'-Chloro-3'-hydroxypropiophenone) highlight risks of skin/eye irritation and respiratory sensitization .

Advanced Question: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key challenges include:

  • Purification : Column chromatography is impractical at scale. Alternatives like crystallization or distillation require solvent optimization (e.g., ethanol/water mixtures).
  • Byproduct Formation : At higher temperatures, dimerization or cyano group hydrolysis may occur. Process analytical technology (PAT) can monitor reactions in real time.
  • Catalyst Recovery : For enantioselective synthesis, immobilization of biocatalysts (e.g., Rhodococcus cells on alginate beads) improves recyclability .

Advanced Question: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability.
  • QSAR Models : Use substituent parameters (Hammett σ, LogP) to correlate structure with pharmacokinetic properties.
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on lipophilicity and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.